N~4~-(3-chlorophenyl)-N~2~,N~2~-dimethyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(3-CHLOROPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, dimethyl groups, and a nitro group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLOROPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline, dimethylamine, and nitropyrimidine derivatives.
Nitration: The nitropyrimidine derivative is synthesized through nitration reactions, where a nitro group is introduced into the pyrimidine ring.
Substitution: The chlorophenyl group is introduced through a substitution reaction, where 3-chloroaniline reacts with the nitropyrimidine derivative.
Dimethylation: The final step involves the dimethylation of the amine groups to obtain the desired compound.
Industrial Production Methods
Industrial production of N4-(3-CHLOROPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLOROPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives with different functional groups, which can exhibit distinct biological activities.
Scientific Research Applications
N4-(3-CHLOROPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N4-(3-CHLOROPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or activation of biological processes. The presence of the nitro group and chlorophenyl group contributes to its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N4-(3-chlorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(3-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-(3-CHLOROPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethyl and nitro groups on the pyrimidine ring enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C12H13ClN6O2 |
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Molecular Weight |
308.72 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H13ClN6O2/c1-18(2)12-16-10(14)9(19(20)21)11(17-12)15-8-5-3-4-7(13)6-8/h3-6H,1-2H3,(H3,14,15,16,17) |
InChI Key |
POXJZCJYZIQCEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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